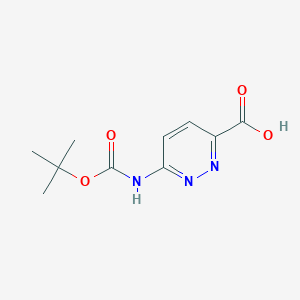
Cloruro de 3-butoxicarbonilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a specialty product used primarily in proteomics research . This compound is characterized by the presence of a benzoyl chloride group substituted with a butoxy group at the third position on the benzene ring.
Aplicaciones Científicas De Investigación
3-Butoxybenzoyl chloride is widely used in scientific research, particularly in the fields of chemistry and biology . Its applications include:
Proteomics Research: Used as a reagent for the modification of proteins and peptides.
Organic Synthesis: Employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of functionalized materials for advanced applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Butoxybenzoyl chloride can be synthesized through the acylation of 3-butoxybenzoic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions must be carefully controlled to avoid over-chlorination and to ensure complete conversion of the acid to the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 3-butoxybenzoyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Butoxybenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, 3-butoxybenzoyl chloride hydrolyzes to form 3-butoxybenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions to form esters, amides, and thioesters, respectively.
Hydrolysis: Typically carried out in aqueous or alcoholic media at room temperature.
Reduction: Conducted in anhydrous conditions to prevent side reactions.
Major Products Formed:
Esters and Amides: Formed through nucleophilic substitution reactions.
3-Butoxybenzoic Acid: Formed through hydrolysis.
3-Butoxybenzyl Alcohol: Formed through reduction.
Mecanismo De Acción
The mechanism of action of 3-butoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. The molecular targets include hydroxyl, amino, and thiol groups present in various substrates.
Comparación Con Compuestos Similares
4-Methoxybenzoyl Chloride: Similar in structure but with a methoxy group instead of a butoxy group.
4-Fluorobenzoyl Chloride: Contains a fluorine atom instead of a butoxy group.
4-Methylbenzoyl Chloride: Features a methyl group in place of the butoxy group.
Uniqueness: 3-Butoxybenzoyl chloride is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the butoxy group is required for the desired chemical transformation.
Propiedades
IUPAC Name |
3-butoxybenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWJITZVIMLMNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594162 |
Source


|
| Record name | 3-Butoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89790-29-4 |
Source


|
| Record name | 3-Butoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)



![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)







